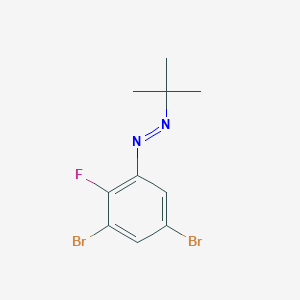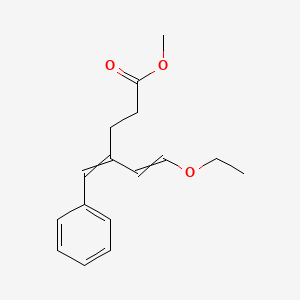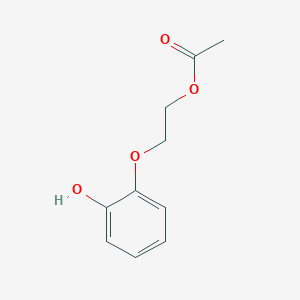
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- is a chemical compound with the molecular formula C10H11Br2FN2 It is characterized by the presence of diazene (N=N) functional group, along with bromine, fluorine, and tert-butyl substituents on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Diazotization: The brominated product is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with tert-butylamine to form the final product, Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The diazene group can be reduced to form hydrazine derivatives or oxidized to form azo compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar solvents.
Oxidation and Reduction: Use of reducing agents like sodium borohydride or oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Aplicaciones Científicas De Investigación
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)
- Diazene, (3,5-dibromo-2-methylphenyl)(1,1-dimethylethyl)
- Diazene, (3,5-dibromo-2-iodophenyl)(1,1-dimethylethyl)
Uniqueness
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine substituent can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Propiedades
Número CAS |
832077-10-8 |
|---|---|
Fórmula molecular |
C10H11Br2FN2 |
Peso molecular |
338.01 g/mol |
Nombre IUPAC |
tert-butyl-(3,5-dibromo-2-fluorophenyl)diazene |
InChI |
InChI=1S/C10H11Br2FN2/c1-10(2,3)15-14-8-5-6(11)4-7(12)9(8)13/h4-5H,1-3H3 |
Clave InChI |
HLUQHSNYHJILNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)

![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)

![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)


![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)

![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)


